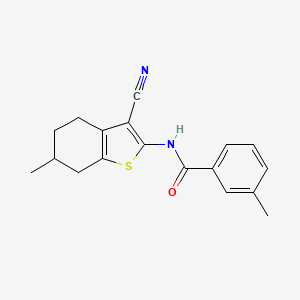![molecular formula C16H14Cl2N6O3 B10890868 N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10890868.png)
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
The synthesis of N1-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the chlorobenzyl group: This step involves the alkylation of the pyrazole ring with 4-chlorobenzyl chloride.
Amidation: The final step involves the formation of the amide bond through the reaction of the pyrazole derivative with a suitable amine.
Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness.
Chemical Reactions Analysis
N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents for these reactions include reducing agents like hydrogen gas or sodium borohydride, nucleophiles such as amines or thiols, and hydrolyzing agents like hydrochloric acid or sodium hydroxide.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry: It may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or receptor binding, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar compounds to N1-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE include other pyrazole derivatives with varying substituents These compounds may share similar chemical properties but differ in their biological activity or physical characteristics
Properties
Molecular Formula |
C16H14Cl2N6O3 |
|---|---|
Molecular Weight |
409.2 g/mol |
IUPAC Name |
3-(4-chloro-3-nitropyrazol-1-yl)-N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]propanamide |
InChI |
InChI=1S/C16H14Cl2N6O3/c17-12-3-1-11(2-4-12)9-22-7-5-14(20-22)19-15(25)6-8-23-10-13(18)16(21-23)24(26)27/h1-5,7,10H,6,8-9H2,(H,19,20,25) |
InChI Key |
PDVXZOWNQPVMTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)NC(=O)CCN3C=C(C(=N3)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B10890787.png)
![3-(5-{(1E)-3-[(3-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)-4-chlorobenzoic acid](/img/structure/B10890790.png)
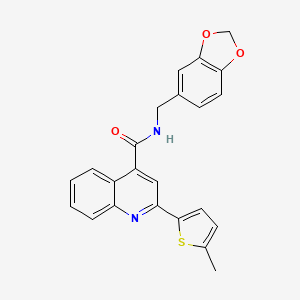
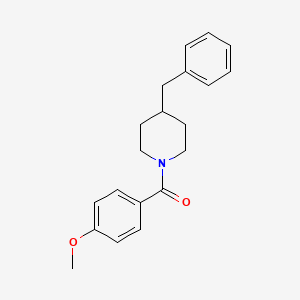
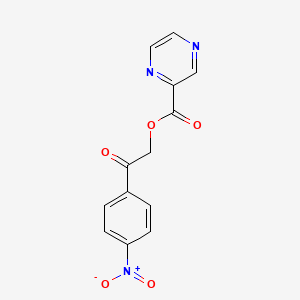
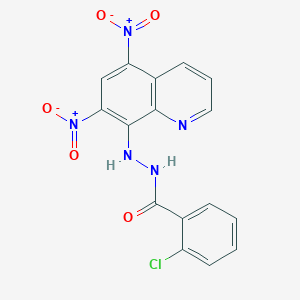
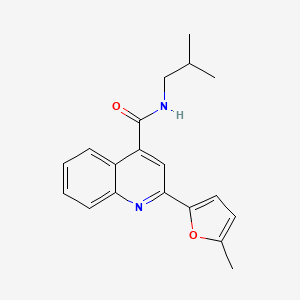
methanone](/img/structure/B10890824.png)
![1-[(4-Ethoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine](/img/structure/B10890832.png)
![2-[1-(4-bromo-1H-pyrazol-1-yl)propyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10890839.png)
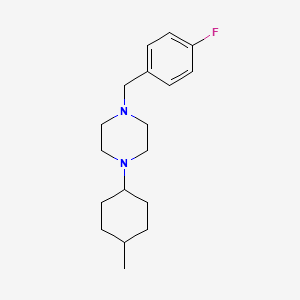
![N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B10890843.png)
![1-(butan-2-yl)-7-(3-methoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10890847.png)
